molecular formula C22H24FN5O4 B2662607 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1775353-92-8

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2662607
CAS No.: 1775353-92-8
M. Wt: 441.463
InChI Key: RGYWZHQQALIHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex heterocyclic molecule featuring:

  • A pyrimido[1,6-a]azepin core fused with a 1,3-dioxo moiety.
  • A 5-ethyl-1,2,4-oxadiazole substituent at position 4 of the azepin ring.
  • An N-(3-fluoro-4-methylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4/c1-3-18-25-20(26-32-18)19-16-7-5-4-6-10-27(16)22(31)28(21(19)30)12-17(29)24-14-9-8-13(2)15(23)11-14/h8-9,11H,3-7,10,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWZHQQALIHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes under controlled temperature conditions . The subsequent steps involve the formation of the pyrimido[1,6-a]azepine ring system and the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

(a) N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide (CAS 1775338-33-4)
  • Key differences :
    • Oxadiazole substituent : Methyl group at position 5 instead of ethyl.
    • Phenyl ring substituents : 2,4-Dimethylphenyl vs. 3-fluoro-4-methylphenyl.
  • The fluoro substituent in the target compound may improve target binding via electronegative interactions, whereas methyl groups in the analog could favor hydrophobic interactions .
(b) BI 665915 (Oxadiazole-containing FLAP Inhibitor)
  • Shared features :
    • 1,2,4-Oxadiazole ring.
    • Acetamide side chain.
  • Functional differences :
    • BI 665915 targets 5-lipoxygenase-activating protein (FLAP) with IC50 < 10 nM.
    • The pyrimidoazepin core in the target compound may confer distinct target specificity (e.g., HDACs or kinases) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Methyl Analog (CAS 1775338-33-4) BI 665915
Molecular Weight ~550 g/mol (estimated) ~536 g/mol 529.59 g/mol
logP (Predicted) 3.8–4.2 3.2–3.6 3.5
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 8 8 9
Solubility Low (alkyl chain dominance) Moderate Moderate (optimized)
Metabolic Stability Moderate (ethyl group) High (methyl group) High (low CYP3A4 risk)
  • Key trends: Ethyl vs. Fluorine: Enhances bioavailability and binding via reduced first-pass metabolism .

Computational Similarity Analysis

  • Tanimoto coefficient : Used to quantify structural similarity. For example, SAHA and aglaithioduline show ~70% similarity using fingerprint-based methods .
  • Morgan fingerprints : The target compound’s Murcko scaffold clusters with oxadiazole-containing inhibitors (Tanimoto > 0.5) .
  • Activity landscape modeling: Structurally similar compounds (e.g., ethyl vs. methyl analogs) may form "activity cliffs" with significant potency differences despite minor structural changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.